Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo-
Description
This compound belongs to the azo pigment family, characterized by a diazenyl (-N=N-) group linking aromatic moieties. The structure comprises a butanamide backbone substituted with a 4-chloro-2-nitrophenylazo group and a 4-methoxyphenyl group. Its molecular formula is C₁₇H₁₄ClN₅O₅, with an average molecular mass of 403.78 g/mol. The 4-methoxy group on the aniline ring enhances electron-donating effects, influencing spectral properties and stability compared to halogenated analogs .
Properties
CAS No. |
195740-23-9 |
|---|---|
Molecular Formula |
C17H15ClN4O5 |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C17H15ClN4O5/c1-10(23)16(17(24)19-12-4-6-13(27-2)7-5-12)21-20-14-8-3-11(18)9-15(14)22(25)26/h3-9,16H,1-2H3,(H,19,24) |
InChI Key |
OFVGYSFBEXROII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=C(C=C1)OC)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Diazotization of Aromatic Amines
- Starting Material: 4-chloro-2-nitroaniline or derivatives thereof.
- Process: The aromatic amine is treated with sodium nitrite (NaNO2) in acidic medium (usually hydrochloric acid) at low temperatures (0-5°C) to form the corresponding diazonium salt.
- Conditions: Controlled temperature is critical to stabilize the diazonium intermediate and prevent decomposition.
Azo Coupling Reaction
- Coupling Partner: The diazonium salt is then reacted with an appropriate coupling component, such as a 4-methoxyphenyl-substituted amide or an enolizable ketone derivative.
- Mechanism: Electrophilic aromatic substitution occurs where the diazonium salt acts as an electrophile, coupling with the nucleophilic site on the coupling partner to form the azo bond (-N=N-).
- Solvent and pH: The reaction is typically carried out in a mildly alkaline medium (e.g., 5% NaOH solution) or in glacial acetic acid, depending on the reactivity of the coupling partner.
Formation of the Butanamide Core
- Amide Bond Formation: The butanamide moiety is introduced by reacting the azo intermediate with an amine bearing the 4-methoxyphenyl group.
- Typical Reagents: Amide bond formation can be achieved via condensation of acid chlorides or anhydrides with the amine or by direct coupling using coupling agents.
- Purification: The crude product is purified by recrystallization or chromatographic techniques to isolate the pure azo-butanamide compound.
Alternative Synthetic Routes
- Microwave-assisted synthesis has been reported for related azo compounds, where ethanolic solutions of precursors are heated at elevated temperatures (~140°C) for short durations (~5 minutes), resulting in efficient coupling and product formation.
Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Diazotization | 4-chloro-2-nitroaniline + NaNO2 + HCl, 0-5°C | Formation of diazonium salt |
| 2 | Azo Coupling | Diazonium salt + 4-methoxyphenyl amide/enolizable ketone, alkaline or acidic medium | Formation of azo linkage (-N=N-) |
| 3 | Amide Bond Formation | Coupling with amine or acid chloride | Formation of butanamide core |
| 4 | Purification | Recrystallization or chromatography | Pure Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo- |
Analytical and Research Findings
Spectroscopic Characterization
- UV-Vis Spectroscopy: The azo chromophore exhibits characteristic absorption bands in the visible region, confirming the azo linkage.
- Infrared (IR) Spectroscopy: Bands corresponding to amide carbonyl (C=O) stretching (~1650 cm⁻¹), nitro groups (~1520 and 1340 cm⁻¹), and aromatic C-H stretching are observed.
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the aromatic substitution pattern and the presence of methoxy and amide groups.
Purity and Yield
- Yields typically range from moderate to high (60-85%) depending on reaction conditions and purification efficiency.
- Purity is assessed by chromatographic methods such as HPLC or TLC.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Diazotization Temperature | 0-5°C | Low temperature to stabilize diazonium salt |
| pH for Coupling | Mildly alkaline (pH ~8-10) or acidic | Depends on coupling partner |
| Solvent | Water, ethanol, or glacial acetic acid | Solvent choice affects coupling efficiency |
| Reaction Time | 30 min to several hours | Longer times for conventional methods |
| Purification Method | Recrystallization, chromatography | Ensures product purity |
| Yield | 60-85% | Varies with method and scale |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and azo groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine is a common reaction, typically using reducing agents like tin(II) chloride or iron in hydrochloric acid.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo-: has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The azo linkage (N=N) can undergo reduction to form amines, which can interact with enzymes and proteins. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The chloro and methoxy groups can influence the compound’s binding affinity to various molecular targets, modulating its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azo pigments with analogous structures differ in substituents on the aromatic rings, significantly altering their physicochemical properties and applications. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Key Findings:
Electron-Donating vs. Chloro and nitro groups in Pigment Yellow 3 enhance UV stability but reduce solubility in polar solvents .
Regulatory and Industrial Use :
- Pigment Yellow 65 (2-methoxy) is approved for food-contact applications under strict purity guidelines, while the target compound’s regulatory status remains unverified .
- Pigment Orange 14’s dimethyl groups improve compatibility with hydrophobic polymers like polyethylene .
Synthetic Challenges :
- The methoxy group in the target compound may complicate synthesis due to steric hindrance during diazo coupling, requiring optimized reaction conditions .
Biological Activity
Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo-, commonly referred to as a member of the azo compound family, exhibits notable biological activities due to its complex structure and functional groups. This article delves into its biological properties, potential applications, and associated safety concerns.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 386.4 g/mol. Its structure features a butanamide backbone with an azo (-N=N-) linkage, which is characteristic of azo compounds. The presence of both chloro and nitro groups enhances its chemical reactivity, which can influence its biological activity.
1. Antimicrobial Properties
Research indicates that azo compounds like Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo- may exhibit antimicrobial activities. Studies have shown that certain azo dyes possess the ability to inhibit bacterial growth, suggesting potential use in medical applications as antimicrobial agents.
2. Genotoxicity Concerns
One significant concern regarding this compound is its potential breakdown product, anisidine, which is known for its genotoxic properties. This raises safety questions about the compound's use in various applications, particularly in cosmetics and food products .
3. Potential Anticancer Activity
Preliminary studies suggest that the compound may interact with biological macromolecules in ways that could be leveraged for therapeutic purposes, including anticancer properties. The specific mechanisms remain under investigation, but the structural features of the compound may play a role in its bioactivity.
Synthesis and Reaction Pathways
The synthesis of Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo- typically involves several key steps:
- Diazotization : The process begins with the diazotization of 4-chloro-2-nitroaniline using nitrous acid.
- Coupling Reaction : The diazonium salt formed is then coupled with N-(4-methoxyphenyl)-3-oxobutanamide under alkaline conditions to create the azo compound.
- Further Modifications : Subsequent reactions may include oxidation or reduction processes leading to various derivatives.
Applications
Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo- has diverse applications across several fields:
- Industrial Use : It is utilized in the production of dyes and pigments due to its vibrant yellow color and stability.
- Research Applications : The compound serves as a biochemical probe in studies investigating interactions with biological systems.
- Medical Research : Its potential therapeutic properties are explored in fields such as oncology and microbiology.
Case Studies
Several studies have assessed the biological effects of this compound:
- Toxicological Assessment : A study involving repeated doses in rats indicated no significant adverse effects at doses up to 500 mg/kg bw/day. However, liver weight increases were noted without accompanying histopathological changes, suggesting a need for further investigation into long-term effects .
- Genotoxicity Studies : Investigations into the genotoxic potential of anisidine highlighted concerns regarding the safety profile of Butanamide, particularly in consumer products where exposure could be significant .
Comparative Analysis
To better understand Butanamide's unique properties, here is a comparison with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Pigment Yellow 74 | Azo compound | Commonly used dye with similar applications but different substituents |
| 4-Chloroaniline | Azo precursor | Starting material for synthesizing various azo dyes |
| Anisidine | Breakdown product | Known for genotoxicity; critical for safety assessments |
Q & A
Q. Table 1: Reaction Conditions for Key Synthesis Steps
| Step | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Diazotization | 0–5 | HCl/Water | 1 | 85–90 |
| Coupling | 20–25 | Ethanol/Water | 4–6 | 70–75 |
| Purification | – | Ethanol/Water | – | 95+ |
Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Answer:
Discrepancies in NMR or mass spectrometry data often arise from tautomerism (azo-hydrazone tautomerism) or impurities. Methodological approaches include:
- Variable Temperature NMR: To observe tautomeric shifts and confirm dominant tautomers .
- High-Resolution Mass Spectrometry (HRMS): To distinguish between isobaric impurities and the target compound .
- X-ray Crystallography: Resolves ambiguities by providing definitive bond lengths and angles (e.g., SHELXL refinement for crystal structure validation) .
Basic: Which analytical techniques are essential for confirming purity and structural integrity?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., azo bonds at δ 7.5–8.5 ppm, methoxy groups at δ 3.8 ppm) .
- Infrared (IR) Spectroscopy: Confirms carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
- HPLC: Quantifies purity (>98% required for pharmacological assays) .
Advanced: What strategies are employed to study biological interactions and mechanisms of action?
Answer:
- Molecular Docking: Predicts binding affinity to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock .
- Enzyme Inhibition Assays: Measures IC₅₀ values in vitro (e.g., COX-2 inhibition at 10 µM) .
- Cellular Uptake Studies: Fluorescent tagging (e.g., dansyl derivatives) tracks intracellular localization .
Data Contradiction: How should conflicting results in biological activity studies be addressed?
Answer:
Contradictions (e.g., variable IC₅₀ values across studies) may stem from:
- Purity Differences: Impurities (e.g., unreacted nitro precursors) can skew bioactivity results. Validate purity via HPLC .
- Assay Conditions: Standardize protocols (e.g., pH, temperature) to ensure reproducibility .
- Regulatory Discrepancies: Regulatory categorizations (e.g., EPA/CEPA) may reflect differing toxicity thresholds, requiring meta-analyses .
Advanced: How is SHELX software applied in crystallographic analysis of this compound?
Answer:
- Structure Solution: SHELXD identifies heavy atom positions for experimental phasing .
- Refinement: SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Key parameters:
- Validation: PLATON checks for voids, solvent content, and structural outliers .
Basic: What are the compound’s key physicochemical properties relevant to formulation?
Answer:
- Solubility: Poor aqueous solubility (<0.1 mg/mL); requires co-solvents (e.g., DMSO) for in vitro assays .
- Stability: Light-sensitive due to the azo group; store in amber vials under inert gas .
- Melting Point: 210–215°C (determined via DSC) .
Advanced: How can computational methods predict and optimize the compound’s photostability?
Answer:
- TD-DFT Calculations: Models excited-state dynamics to identify degradation pathways (e.g., azo bond cleavage) .
- QSPR Models: Correlates substituent effects (e.g., electron-withdrawing nitro groups) with degradation rates .
- Accelerated Aging Studies: UV/Vis spectroscopy monitors decomposition under controlled light exposure .
Table 2: Comparison of Biological Activities in Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
